3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one 3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
Brand Name: Vulcanchem
CAS No.: 1049338-58-0
VCID: VC11926802
InChI: InChI=1S/C24H32N4O2/c1-30-22-10-6-5-9-20(22)21-12-13-23(26-25-21)27-15-17-28(18-16-27)24(29)14-11-19-7-3-2-4-8-19/h5-6,9-10,12-13,19H,2-4,7-8,11,14-18H2,1H3
SMILES: COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4
Molecular Formula: C24H32N4O2
Molecular Weight: 408.5 g/mol

3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one

CAS No.: 1049338-58-0

Cat. No.: VC11926802

Molecular Formula: C24H32N4O2

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one - 1049338-58-0

Specification

CAS No. 1049338-58-0
Molecular Formula C24H32N4O2
Molecular Weight 408.5 g/mol
IUPAC Name 3-cyclohexyl-1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C24H32N4O2/c1-30-22-10-6-5-9-20(22)21-12-13-23(26-25-21)27-15-17-28(18-16-27)24(29)14-11-19-7-3-2-4-8-19/h5-6,9-10,12-13,19H,2-4,7-8,11,14-18H2,1H3
Standard InChI Key CHNLOSBHUMGUGO-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4
Canonical SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4

Introduction

The compound 3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a synthetic chemical entity that combines structural elements from cyclohexane, pyridazine, piperazine, and ketone groups. It is a complex organic molecule with potential applications in medicinal chemistry due to its structural versatility and functional group diversity. The presence of a methoxyphenyl group and pyridazine moiety suggests potential pharmacological activities, including receptor binding or enzyme inhibition.

Synthesis

The synthesis of this compound typically involves multistep organic reactions:

  • Formation of the pyridazine core: Pyridazine derivatives are synthesized through condensation reactions involving hydrazines and diketones.

  • Introduction of the methoxyphenyl group: This step involves electrophilic substitution or coupling reactions.

  • Attachment of the piperazine moiety: Achieved through nucleophilic substitution or amide bond formation.

  • Final cyclohexane addition: The cyclohexane group is introduced via alkylation or substitution reactions.

Potential Applications

Given its structural complexity, the compound may serve as:

  • A lead molecule for drug discovery targeting neurological disorders or viral infections.

  • A scaffold for designing inhibitors of enzymes or receptors due to its diverse functional groups.

Challenges and Limitations

While the compound has promising features, challenges include:

  • Synthetic complexity: Multistep synthesis may limit scalability.

  • Limited solubility: May require formulation strategies for drug development.

  • Toxicity concerns: Needs thorough evaluation for safety profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator